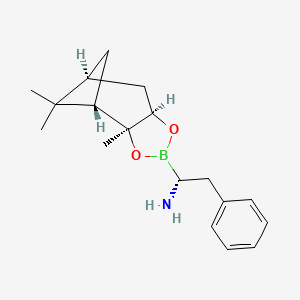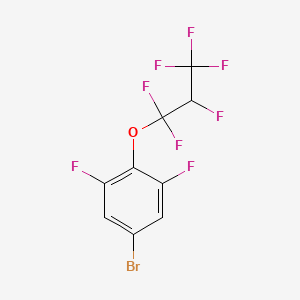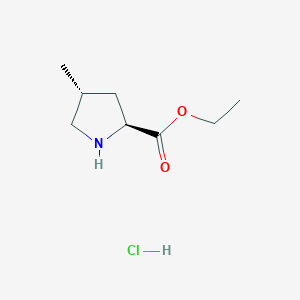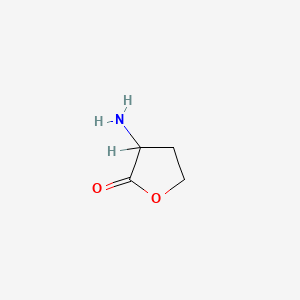
5-(Trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This section discusses the chemistry and applications of (R)-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron, focusing on its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The compound is synthesized through reactions involving iron pentacarbonyl and dimethylaminofulvenes. These reactions yield products with varying configurations and isomers due to the influence of steric effects from NR2 groups on the formation of ring-linking C-C bonds. Dynamic NMR studies show restricted rotation about these bonds in some isomers, indicating a complex synthesis pathway with significant organic chemistry implications for the Fe2(CO)2(μ-CO)2 moieties involved (Callan et al., 1994).
Molecular Structure Analysis
X-ray diffraction studies confirm the structures of these compounds, revealing variations due to stereochemical effects. The detailed structural analysis provides insights into the coordination chemistry and molecular architecture of these iron complexes, showcasing their potential in catalysis and material science (Callan et al., 1994).
Chemical Reactions and Properties
These compounds exhibit unique reactivity patterns, including unexpected and unusual reactions due to the involvement of Fe2(CO)2(μ-CO)2 fragments. Their extensive organic chemistry, influenced by the NR2 groups, opens up new avenues for exploring organometallic chemistry and reaction mechanisms (Callan et al., 1994).
Physical and Chemical Properties Analysis
The compounds' physical and chemical properties, such as solubility, stability, and reactivity towards various substrates, are essential for their application in synthesis and catalysis. Their unique properties, derived from the pentaphenylcyclopentadienyl and dimethylaminopyrindinyl groups, make them valuable for studying iron-catalyzed processes and developing new catalytic systems.
5-(Trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate
5-(Trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate is explored in terms of its synthesis, molecular structure, chemical reactions, and properties, emphasizing its role in organic synthesis and potential applications.
Synthesis Analysis
The synthesis of 5-(trifluorovinyl)dibenzothiophenium triflate, a related compound, showcases the methodology for introducing the trifluoromethyl group into complex molecules. This process involves reactions with alcohols and phenols to produce various sulfonium salts, demonstrating the versatility of trifluoromethylated reagents in organic synthesis (Feng et al., 2022).
Molecular Structure Analysis
Structural elucidation by X-ray crystallography confirms the architecture of these compounds, providing insights into their electronic structure and reactivity. Such analyses are crucial for understanding the interaction of the trifluoromethyl group with substrates and its impact on the chemical properties of the compounds.
Chemical Reactions and Properties
5-(Trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate and its derivatives serve as powerful electrophilic aminating reagents, facilitating the imination of thiols and the radical amination of hydrazones. These reactions underline the compound's utility in introducing nitrogen functionalities and modifying chemical structures (Li et al., 2021).
Scientific Research Applications
Potential Sources of Polychlorinated Dibenzothiophenes
This review discusses the environmental presence of polychlorinated dibenzothiophenes, suggesting that chemical processes similar to those producing polychlorinated dibenzofurans, including those involving sulfur-containing organic chemicals, are likely significant sources. While not directly mentioning the specific sulfonate , the paper highlights the environmental and chemical research interest in similar compounds (Huntley et al., 1994).
Antioxidant Capacity Reaction Pathways
This literature review elucidates the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity, focusing on the role of sulfonates in antioxidant assays. It provides insights into the scientific understanding and application of sulfonate compounds in evaluating antioxidant capacities (Ilyasov et al., 2020).
Microbial Degradation of Polyfluoroalkyl Chemicals
A review on the environmental biodegradability of polyfluoroalkyl chemicals, including perfluoroalkyl sulfonates, highlights the challenges and insights into microbial degradation pathways. This study underscores the importance of understanding the environmental fate of such chemicals, suggesting areas for future research (Liu & Avendaño, 2013).
Sulfonamides: A Patent Review
This review covers the patent landscape for sulfonamides, a class of compounds including sulfonate moieties, focusing on their utility in various therapeutic areas. Although the chemical is not directly addressed, the review highlights the breadth of research and application areas for sulfonate-containing compounds (Carta et al., 2012).
Safety And Hazards
The compound is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and may cause respiratory irritation (STOT SE category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-(trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O3S2/c14-13(15,16)20-11-4-2-1-3-9(11)10-6-5-8(7-12(10)20)21(17,18)19/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAZDBJRZKJGIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C([S+]2C(F)(F)F)C=C(C=C3)S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate | |
CAS RN |
160656-62-2 |
Source


|
| Record name | 160656-62-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dilithium ethoxy-[[ethoxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B1143080.png)




![4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enyl-1-piperazinyl]-phenylmethyl]-N,N-diethylbenzamide](/img/structure/B1143094.png)
![4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carbohydrazide](/img/structure/B1143101.png)